molecular formula C23H21N3O4S2 B3309289 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 941931-24-4

2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B3309289
CAS No.: 941931-24-4
M. Wt: 467.6 g/mol
InChI Key: VHLCQXQIPFRAIW-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a multifunctional acetamide derivative incorporating a benzothiazole core, a pyridinylmethyl group, and a methanesulfonylphenyl substituent. Benzothiazole-based acetamides are prominent in medicinal chemistry due to their anticancer, antimicrobial, and enzyme-inhibitory properties . The methanesulfonyl group enhances solubility and binding affinity, while the pyridine moiety may improve pharmacokinetic properties through hydrogen bonding .

However, insights can be drawn from structurally related analogs, as discussed below.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-19-7-5-8-20-22(19)25-23(31-20)26(15-17-6-3-4-13-24-17)21(27)14-16-9-11-18(12-10-16)32(2,28)29/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLCQXQIPFRAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: These reactors allow for precise control of reaction conditions, making them suitable for the synthesis of complex organic compounds.

    Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Nucleophiles and Electrophiles: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Overview

2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound's unique structural features contribute to its potential therapeutic effects and utility in various biochemical assays.

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile intermediate for synthesizing more complex molecules, facilitating the development of novel chemical entities.

Biology

  • Biochemical Assays : It is utilized in various assays to study enzyme activity and protein interactions, providing insights into metabolic pathways.

Medicine

  • Therapeutic Potential : Preliminary studies indicate that this compound may have anticancer properties, with the ability to inhibit specific cancer cell lines through mechanisms involving enzyme inhibition.
  • Antimicrobial Activity : Research suggests effectiveness against both Gram-negative and Gram-positive bacteria, making it a candidate for antibiotic development.

Industry

  • Material Development : The compound can be employed in creating new materials and chemical processes, enhancing industrial applications.

Research indicates several significant biological activities associated with this compound:

Antimicrobial Activity

  • Exhibits effectiveness against a range of bacterial strains.

Anticancer Properties

  • Demonstrated antiproliferative effects in vitro against various cancer cell lines.

Enzyme Inhibition

  • Potentially inhibits enzymes involved in critical cellular processes, influencing cell survival and proliferation.

Case Studies

  • Anticancer Research
    • A study investigated the compound's effect on breast cancer cell lines, revealing significant inhibition of cell growth at specific concentrations. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Studies
    • In vitro tests demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

Benzothiazole derivatives are widely studied for their biological activities. Key comparisons include:

Compound Name Substituents/Modifications Activity (IC50/EC50) Reference
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methylpiperazine at acetamide side chain Anticancer (cell line-specific)
N-(4-(Benzothiazole-2-yl)phenyl) benzenesulfonamides Varied sulfonyl substituents SAR studies for antibacterial activity
Target Compound 4-Methanesulfonylphenyl, pyridinylmethyl Hypothesized multitarget (inferred)

Key Findings :

  • The piperazine group in BZ-IV improves solubility and cellular uptake, suggesting that the pyridinylmethyl group in the target compound may similarly enhance bioavailability .
  • Sulfonamide substitutions (e.g., methanesulfonyl) in benzothiazole derivatives correlate with improved enzyme inhibition, as seen in CD73 inhibitors .

Pyridinyl Thiazole and Thiazolidinone Acetamides

Compounds with pyridine-thiazole hybrids exhibit diverse biological activities:

Compound Name Structure Target/Activity Reference
GSK1570606A 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Mycobacterium tuberculosis (PyrG inhibition)
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-thiazol-2-yl)acetamide Methoxyphenyl, pyridinyl-thiazole Kinase inhibition (inferred)
Target Compound Benzothiazole-pyridinylmethyl hybrid Potential kinase/CD73 inhibition

Key Findings :

  • GSK1570606A’s fluorophenyl group enhances target binding, whereas the methoxy group in ’s compound improves metabolic stability .
  • The target compound’s benzothiazole core may offer superior DNA intercalation compared to thiazole-based analogs .

Sulfonamide-Containing Acetamides

Sulfonamide groups are critical for enzyme inhibition and solubility:

Compound Name Sulfonamide Substituent Activity Reference
CDD-934506 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide Antimycobacterial
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl, chloro-nitro phenyl Intermediate for heterocyclic synthesis
Target Compound 4-Methanesulfonylphenyl Hypothesized enzyme inhibition

Key Findings :

  • CDD-934506’s oxadiazole-sulfanyl group contributes to antimycobacterial activity, suggesting the target compound’s methanesulfonyl group may similarly target bacterial enzymes .
  • Methylsulfonyl acetamides (e.g., ) are stable intermediates, supporting the target compound’s synthetic feasibility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound BZ-IV GSK1570606A
Molecular Weight ~500 (estimated) 317.4 343.4
LogP (Predicted) ~3.2 (methanesulfonyl group) 1.8 2.5
Hydrogen Bond Acceptors 8 5 6
Solubility Moderate (sulfonyl enhances) High (piperazine) Low (fluorophenyl)

Key Trends :

  • Methanesulfonyl and pyridinyl groups balance solubility and membrane permeability .

Biological Activity

The compound 2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule that exhibits promising biological activities. Its unique structural features, including the methanesulfonyl and benzothiazole moieties, contribute to its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

This compound is characterized by the following structural components:

Component Description
Methanesulfonyl groupEnhances solubility and reactivity
Benzothiazole ringImparts diverse biological activity
Pyridinylmethyl substituentPotential interaction with biological targets

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against both Gram-negative and Gram-positive bacteria. Preliminary data suggest that derivatives containing thiazole and sulfonamide groups may enhance antibacterial efficacy, making this compound a candidate for further development in antibiotic therapies .
  • Anticancer Properties : Initial investigations into the anticancer potential of this compound have shown promising results. The compound's ability to inhibit specific cancer cell lines has been evaluated through in vitro assays, demonstrating significant antiproliferative effects .
  • Enzyme Inhibition : The mechanism of action may involve the inhibition of key enzymes involved in various metabolic pathways, potentially modulating cellular processes related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Antibacterial Study : A recent study synthesized a series of thiazole derivatives that showed potent antibacterial activity against multiple strains of bacteria. Similar structural motifs to those found in our compound were noted to enhance activity .
  • Anticancer Evaluation : In vitro studies on related benzothiazole derivatives revealed significant inhibition of cancer cell proliferation, suggesting that modifications to the benzothiazole structure can yield compounds with enhanced anticancer properties .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Binding : The presence of functional groups such as methoxy and methanesulfonyl may facilitate binding to enzymes or receptors involved in tumorigenesis or microbial resistance.
  • Signal Transduction Modulation : The compound may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

  • Answer : The compound is synthesized via sequential acylation and coupling reactions. A typical route involves refluxing a substituted benzothiazol-2-amine with an activated acetamide precursor (e.g., chloroacetamide derivatives) in the presence of a base like sodium hydride. Acetic anhydride is often used for acetylation, followed by purification via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks.
  • IR spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions), refined using SHELXL .

Q. How can researchers optimize reaction yields for intermediates like 4-methoxy-1,3-benzothiazol-2-amine?

  • Answer : Yield optimization involves:

  • Ultrasonication to enhance reaction kinetics during coupling steps.
  • Catalysts : DMAP (4-dimethylaminopyridine) improves acylation efficiency.
  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) for precise reaction times (30–60 minutes) minimizes byproducts .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in molecular conformation?

  • Answer : SHELX software (e.g., SHELXL) analyzes bond lengths, angles, and torsion angles to detect deviations from planarity. For example, a nitro group twisted 16.7° from the benzene plane can be quantified via O1–N1–C3–C2 torsion angles. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) are mapped to explain crystal packing .

Q. What experimental designs are recommended for evaluating pharmacological activity?

  • Answer : Use randomized block designs with split-split plots to account for variables like dosage, time, and biological replicates. For in vivo studies:

  • Subplots : Test rootstocks (biological models) and sub-subplots (harvest/time points).
  • Replicates : 4–5 replicates with 10 samples each ensure statistical robustness .

Q. How should researchers address contradictions in biological activity data?

  • Answer :

  • Dose-response curves : Identify non-linear effects (e.g., hormesis).
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Structural analogs : Compare trifluoromethyl vs. methyl derivatives to isolate electronic effects on receptor binding .

Q. What methodologies assess environmental persistence and ecotoxicity?

  • Answer :

  • Long-term studies : Track degradation products in soil/water using LC-MS.
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) to predict lipid solubility.
  • Toxicity assays : Use Daphnia magna or Danio rerio models for acute/chronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methanesulfonylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide

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